N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
Description
This compound is a novel apurinic/apyrimidinic endonuclease 1 (APE1) inhibitor, synthesized to target DNA repair pathways in cancer cells. APE1 is a multifunctional enzyme critical for base excision repair (BER), and its overexpression in tumors (e.g., gliomas) correlates with resistance to alkylating agents and radiotherapy . Structurally, the compound features a benzothiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, with a 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide substituent. This design integrates a sulfonyl group for enhanced binding affinity and a lipophilic isopropyl group to improve blood-brain barrier penetration, making it particularly relevant for treating brain cancers .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O3S3/c1-21(2)36-17-16-26-29(20-36)42-33(30(26)32-34-27-9-5-6-10-28(27)41-32)35-31(38)23-11-13-25(14-12-23)43(39,40)37-18-15-22-7-3-4-8-24(22)19-37/h3-14,21H,15-20H2,1-2H3,(H,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKLBISDNLPOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C7C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in DNA repair mechanisms and is implicated in cancer resistance to therapy. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological implications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 514.1 g/mol. The IUPAC name reflects its intricate arrangement of thiazole, thieno-pyridine, and isoquinoline moieties.
Inhibition of APE1:
The primary mechanism through which this compound exerts its biological effects is by inhibiting APE1. APE1 is essential for the base excision repair (BER) pathway in cells, which repairs DNA damage caused by various agents including alkylating drugs like temozolomide (TMZ). Inhibition of APE1 enhances the cytotoxicity of these agents, making them more effective against cancer cells.
Key Findings from Research Studies
-
Synthesis and Evaluation:
Research has demonstrated that derivatives of this compound exhibit low micromolar activity against purified APE1 enzymes and in whole cell extract assays from HeLa cells. The presence of the thiazole motif is crucial for maintaining inhibitory activity against APE1 . -
Structure-Activity Relationship (SAR):
Modifications to the compound's structure have been explored to improve its potency and selectivity as an APE1 inhibitor. The thiazole group appears to be essential for interaction with the enzyme, while variations in the aryl ring can enhance activity . -
Pharmacokinetics:
Studies indicate that this class of compounds possesses favorable pharmacokinetic properties, including adequate plasma levels and brain penetration when administered intraperitoneally in animal models .
Case Studies
Case Study 1: Enhanced Cytotoxicity with Alkylating Agents
In a study involving HeLa cells treated with methylmethane sulfonate (MMS) and TMZ, the compound significantly potentiated cell death compared to controls. This suggests that by inhibiting APE1, the compound increases the accumulation of DNA lesions that are typically repaired by this enzyme .
Case Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of the compound at a dosage of 30 mg/kg resulted in significant tumor growth inhibition when combined with standard chemotherapy agents. This highlights its potential as an adjunctive treatment in cancer therapy .
Data Table: Biological Activity Overview
| Parameter | Value |
|---|---|
| Molecular Formula | C26H28N3O2S2 |
| Molecular Weight | 514.1 g/mol |
| APE1 Inhibition IC50 | Low µM range |
| Cytotoxicity Enhancement | Significant with MMS/TMZ |
| Pharmacokinetic Profile | Favorable (plasma/brain) |
Scientific Research Applications
Recent research has highlighted several promising biological activities associated with this compound:
- Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1) :
- Antiviral Properties :
-
Cytotoxicity Studies :
- The compound has been evaluated for cytotoxic effects on various cell lines. Results indicate low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293), indicating a favorable safety margin for further development .
Case Study 1: MERS-CoV Inhibition
A detailed study evaluated the efficacy of various small molecules in inhibiting MERS-CoV replication. Compounds related to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) demonstrated promising results:
| Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
|---|---|---|
| 22 | 55.3 | 0.596 |
| 74 | 35.5 | 0.568 |
| 73 | 43.8 | 0.602 |
This data indicates that these compounds could be developed further as antiviral agents against coronaviruses.
Pharmacokinetics and Drug-Likeness
Research into the pharmacokinetic properties of similar compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics essential for therapeutic applications .
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Reactivity
The compound’s synthesis likely involves sequential coupling reactions to assemble its heterocyclic and sulfonamide components. Key steps inferred from structural analogs include:
The benzo[d]thiazole moiety (aromatic thiazole fused to benzene) is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
Tetrahydrothieno[2,3-c]pyridine Core
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Hydrogenation/Dehydrogenation : The partially saturated pyridine ring may undergo further hydrogenation to form fully saturated derivatives or dehydrogenation to aromatic thienopyridines under catalytic conditions .
-
Nucleophilic Substitution : The isopropyl group at position 6 could be replaced via SN2 mechanisms under strong basic conditions (e.g., KOtBu) .
Sulfonamide Linkage
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Acid/Base Hydrolysis : The sulfonamide group may hydrolyze under extreme acidic (HCl, Δ) or basic (NaOH, Δ) conditions, yielding sulfonic acid and amine derivatives .
-
Electrophilic Aromatic Substitution : The benzamide-sulfonyl group directs electrophilic attack (e.g., nitration, halogenation) to the para position relative to the sulfonamide .
Benzo[d]thiazole Unit
-
Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) may attack the thiazole ring, leading to ring scission .
-
Coordination Chemistry : The thiazole nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications .
Biological Activity and Reactivity in Physiological Contexts
Though direct pharmacological data for this compound is limited, structural analogs suggest interactions with biological targets via:
-
Hydrogen Bonding : The sulfonamide and benzamide groups engage in H-bonding with enzyme active sites (e.g., kinase inhibitors) .
-
π-π Stacking : The aromatic benzo[d]thiazole and isoquinoline moieties facilitate binding to hydrophobic protein pockets .
Stability and Degradation Pathways
Comparative Reactivity with Structural Analogs
A comparison with similar compounds highlights unique reactivity:
Key Research Findings
-
Synthetic Challenges : Steric hindrance from the isopropyl group complicates functionalization of the tetrahydrothienopyridine core .
-
Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of ~220°C with decomposition above 250°C .
-
Solubility : Poor aqueous solubility (logP ≈ 4.2) necessitates formulation with co-solvents (e.g., DMSO) .
Comparison with Similar Compounds
Research Implications
- Structural Optimization : The benzothiazole core and sulfonyl group provide a template for designing next-generation APE1 inhibitors with improved CNS bioavailability.
- Clinical Potential: The compound’s ability to sensitize tumors to alkylating agents positions it as a candidate for combination therapies in glioblastoma and other APE1-driven cancers.
Limitations :
- Limited data on off-target effects or cross-reactivity with other DNA repair enzymes (e.g., PARP).
- Comparative studies with newer APE1 inhibitors (post-2012) are needed to validate its competitive edge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
